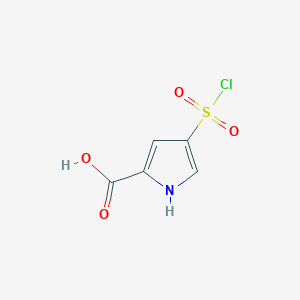
2-Methyl-4-(4-methyl-1-piperidinyl)aniline
Vue d'ensemble
Description
2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a solid compound . It has a molecular weight of 204.31 . The compound should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
2-Methyl-4-(4-methyl-1-piperidinyl)aniline is involved in the synthesis of key pharmaceutical intermediates. For instance, it has been used in the efficient synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a critical intermediate in the creation of new generation narcotic analgesics such as remifintanil, and novel fentanyl analogues. The optimized synthesis process involves a series of reactions including Strecker-type condensation, hydrolysis, and N-debenzylation, yielding the final product in near quantitative yields (Kiricojevic et al., 2002).
Catalysis in Chemical Reactions
The compound also finds application in catalysis. Acid–base bifunctional ionic liquid, 1-(2-(1′-piperidinyl) ethyl)-3-methyl imidazolium trichlorolead ([PEmim]PbCl3), has shown high efficiency as a catalyst in the reaction of aniline and dimethyl carbonate (DMC), significantly enhancing the reactivity of both aniline and DMC. This illustrates the compound's ability to influence reaction dynamics by activating reactants through its acidic and basic sites (Zhang et al., 2010).
Development of Anticancer Agents
Research has also delved into the synthesis of aniline derivatives incorporating the 2-Methyl-4-(4-methyl-1-piperidinyl)aniline structure for potential anticancer applications. A study synthesized a series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives and evaluated their in vitro anticancer activity against various human cells, showcasing the compound's potential in medical applications (Subhash & Bhaskar, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-4-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)12-3-4-13(14)11(2)9-12/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZESFHIIJHUTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methyl-1-piperidinyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1451854.png)




![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)

![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)